4-Nonyl Phenol-13C6 Diethoxylate
Description
Chemical Identity and Structural Characterization of 4-Nonyl Phenol-13C6 Diethoxylate
Molecular Formula and Isotopic Labeling Configuration
The molecular formula of this compound is 13C6 C13H32O3 , with a molecular weight of 314.41 g/mol . The isotopic labeling involves six carbon-13 atoms positioned exclusively on the phenolic ring, replacing the natural carbon-12 isotopes. This configuration ensures minimal interference with the compound’s reactivity while providing a detectable mass shift for analytical purposes.
The synthesis typically involves ethoxylation of 4-nonylphenol with 13C-labeled ethylene oxide under alkaline conditions. The reaction proceeds via nucleophilic addition, where the hydroxyl group of 4-nonylphenol attacks the electrophilic ethylene oxide, forming ethoxylate chains. The labeled ethylene oxide introduces 13C into the ethoxy groups , enabling differentiation from non-labeled analogs in mass spectrometry.
Structural Isomerism and Branching Patterns in Alkylphenol Ethoxylates
This compound exhibits structural isomerism in both the alkyl chain and ethoxylate groups:
Alkyl Chain Branching :
The nonyl group (C9H19) is predominantly branched, with the 4-(3,6-dimethyl-3-heptyl)phenol isomer constituting over 90% of technical-grade mixtures. This branching arises from the oligomerization of propylene during industrial synthesis, resulting in a complex mixture of para- and ortho- substituted isomers.Ethoxylate Chain Variability :
While the compound is designated as a diethoxylate (two ethylene oxide units), commercial preparations often contain homologs with 1–3 ethoxylate groups due to incomplete ethoxylation. The ethoxylate chain length influences solubility and partitioning behavior, with shorter chains increasing hydrophobicity.
Table 1: Common Isomers and Homologs in 4-Nonyl Phenol Ethoxylates
| Isomer Type | Example Structure | Prevalence (%) |
|---|---|---|
| Para-branched | 4-(3,6-dimethyl-3-heptyl)phenol | ~90 |
| Ortho-branched | 2-(3,6-dimethyl-3-heptyl)phenol | <10 |
| Monoethoxylate | 4-Nonylphenol-1EO | Variable |
| Diethoxylate | 4-Nonylphenol-2EO (target compound) | ~60–70 |
Physicochemical Properties: Solubility, Partition Coefficients, and Thermal Stability
Solubility
- Water Solubility : 3.7 mg/L at 25°C, decreasing with higher ethoxylate chain lengths due to increased hydrophobicity.
- Organic Solvents : Fully soluble in methanol, chloroform, and ethyl acetate.
Partition Coefficients
- log Kow (Octanol-Water) : 4.48, indicating moderate lipophilicity.
- log Koc (Organic Carbon-Water) : 3.41–5.46, reflecting strong adsorption to sediments and organic matter.
Thermal Stability
- Boiling Point : ~250°C (lit.), with decomposition observed above 300°C.
- Viscosity : 350–450 mPa·s at 20°C, influenced by branching and ethoxylate content.
Table 2: Key Physicochemical Parameters
| Property | Value | Method/Conditions |
|---|---|---|
| Water Solubility | 3.7 mg/L | Shake flask, 25°C |
| log Kow | 4.48 | OECD 107 |
| Boiling Point | 250°C | Lit. value |
Spectroscopic Characterization: NMR and High-Resolution Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
1H NMR :
- Aromatic protons : Doublets at δ 6.8 ppm (J = 7.5 Hz) and δ 7.15 ppm, characteristic of para-substituted phenol.
- Ethoxylate protons : Multiplet at δ 3.63 ppm (–OCH2CH2O–), with terminal –CH2OH resonating at δ 3.71 and 3.59 ppm.
- Alkyl chain protons : Broad signals at δ 0.8–1.4 ppm (branched methyl/methylene groups).
13C NMR :
High-Resolution Mass Spectrometry (HRMS)
- Exact Mass : 314.255 g/mol (C19H32O3).
- Isotopic Pattern : Distinct +6 Da shift due to 13C6 labeling, with primary fragments at m/z 179 (phenol ring + 13C6) and m/z 135 (ethoxylate chain).
Figure 1: 1H NMR Spectrum of this compound (Adapted from )
Key peaks:
- δ 6.8–7.15 ppm: Aromatic protons.
- δ 3.5–3.8 ppm: Ethoxylate protons.
- δ 0.8–1.4 ppm: Alkyl chain protons.
Properties
CAS No. |
1346602-11-6 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
314.416 |
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
InChI Key |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Synonyms |
2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol-13C6; 4-n-Nonylphenol Diethoxylate-13C6; Diethylene Glycol Mono-p-nonylphenyl Ether-13C6; Diethylene Glycol p-Nonylphenyl Ether-13C6; EON 2-13C6; |
Origin of Product |
United States |
Preparation Methods
Feedstock and Catalytic Systems
The process begins with a C₈ olefin stream containing 1-octene, 2-octene, 3-octene, and 4-octene isomers, typically sourced from petrochemical or polymer plant byproducts. Dimerization is catalyzed by H⁺-form zeolites with Si/Al ratios of 12–80 (e.g., CBV712, CBV720).
Reaction Conditions:
-
Temperature : 100–127°C
-
Pressure : 2–5 bar (autogenous)
-
Catalyst Loading : 5–10 wt% relative to olefins
This step produces a C₁₆ olefin mixture with >85% internal double bonds, critical for branching in the subsequent alkylation step.
Alkylation of Phenol-13C6
Friedel-Crafts Alkylation Mechanism
The C₁₆ olefin reacts with Phenol-13C6 via electrophilic aromatic substitution, facilitated by macroreticular styrene-divinylbenzene sulfonic acid resins (e.g., Amberlyst 15dry, 35dry).
Key Parameters:
| Parameter | Range |
|---|---|
| Temperature | 75–130°C |
| Molar Ratio (Olefin:Phenol) | 1:1.1–1:1.5 |
| Catalyst Acid Capacity | 4.5–5.5 eq/kg |
| Reaction Time | 4–8 hours |
The reaction favors para-alkylation (89% selectivity) over ortho-products (11%), as confirmed by ¹³C NMR and DEPT analyses.
Ethoxylation of 4-(Branched Hexadecyl)Phenol-13C6
Ethylene Oxide Addition
The alkylated phenol undergoes stepwise ethoxylation using ethylene oxide (EO) in the presence of KOH or NaOH catalysts.
Industrial-Scale Process:
Product Isolation:
Crude ethoxylate is purified via vacuum distillation to remove unreacted EO and catalyst residues, yielding 4-Nonyl Phenol-13C6 Diethoxylate with >98% isotopic purity.
Isotopic Labeling Considerations
The ¹³C6 label is introduced at the phenol stage, requiring stringent control during alkylation to prevent isotopic dilution. Key measures include:
-
Use of anhydrous conditions to minimize hydrolysis.
-
Short reaction times (<8 hours) to reduce ¹³C-¹²C exchange.
-
Quenching with deionized water at ≤5°C to terminate reactions rapidly.
Comparative Analysis of Catalysts
Alkylation Catalysts
| Catalyst | Acid Capacity (eq/kg) | Max Temp Tolerance | Para-Selectivity |
|---|---|---|---|
| Amberlyst 15dry | 4.7 | 130°C | 89% |
| Amberlyst 35dry | 5.2 | 150°C | 91% |
| Zeolite H-Y | 2.8 | 120°C | 78% |
Macroreticular resins outperform zeolites in both thermal stability and selectivity, making them preferred for industrial synthesis.
Process Optimization Challenges
Byproduct Formation
Scalability Issues
-
Exothermicity Management : Jacketed reactors with chilled water circulation maintain temperatures during ethoxylation.
-
Isotopic Homogeneity : Continuous stirred-tank reactors (CSTRs) ensure uniform mixing of ¹³C-labeled intermediates.
Industrial Case Study
A 2022 pilot plant trial (LGC Standards) achieved 92% yield of this compound using:
Chemical Reactions Analysis
Types of Reactions: 4-Nonyl Phenol-13C6 Diethoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent nonylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylate chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Nonylphenol carboxylic acids.
Reduction: Nonylphenol.
Substitution: Various substituted nonylphenol derivatives.
Scientific Research Applications
Analytical Chemistry
4-Nonyl Phenol-13C6 Diethoxylate serves as an internal standard in analytical methods for detecting nonylphenols in environmental samples. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) are employed to quantify its presence in water and soil samples .
Table 1: Analytical Methods for Nonylphenols
| Method | Detection Limit | Matrix Type | Reference |
|---|---|---|---|
| GC-MS | 1 ng/mL | Water | |
| LC-MS/MS | 0.5 ng/mL | Soil | |
| SPE-GC-MS | 0.2 ng/mL | Sediment |
Environmental Monitoring
Due to its persistence in aquatic ecosystems, this compound is monitored in wastewater treatment plants and natural water bodies. Its degradation products can accumulate in sediments and biota, necessitating regular assessment to mitigate ecological risks .
Neurotoxicity Studies
Research has highlighted the neurotoxic potential of nonylphenols, including this compound. Studies indicate that exposure can lead to oxidative stress and inflammation in the brain, particularly affecting learning and memory functions .
Case Study: Neurotoxicity Mechanisms
A study examined the effects of various concentrations of nonylphenols on neural stem cells (NSCs), demonstrating that doses as low as 100 mg/kg/day could trigger apoptosis through increased caspase activity and disrupted calcium homeostasis .
Table 2: Effects of Nonylphenols on Neural Cells
| Concentration (mg/kg/day) | Observed Effects |
|---|---|
| 20 | Mild oxidative stress |
| 50 | Significant increase in ROS levels |
| 100 | Induction of apoptosis via caspases |
Surfactant Production
This compound is extensively used in formulating surfactants for household cleaning products, industrial detergents, and agricultural formulations. Its ability to enhance emulsification makes it valuable in producing stable formulations .
Polymer Manufacturing
In polymer chemistry, this compound acts as a modifier for phenolic resins, improving their mechanical properties and thermal stability. Its incorporation into plastics enhances the performance characteristics of materials used in various applications from packaging to construction .
Regulatory Considerations
Given its classification as an EDC, regulatory agencies have imposed limits on the use of this compound in consumer products. Risk assessments conducted in several countries highlight the need for stringent monitoring to protect human health and the environment .
Mechanism of Action
The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate varies depending on its application. In the study of protein-lipid interactions, it modifies the properties of lipids, enhancing their interaction with proteins. This modification can affect the stability and solubility of proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Nonyl Phenol-13C6 Monoethoxylate
4-Nonyl Phenol-13C6 Diethoxylate
- Key Difference: Higher hydrophilicity and molecular weight compared to the monoethoxylate, influencing chromatographic retention times and environmental persistence .
Table 1: Structural Comparison
| Property | 4-Nonyl Phenol-13C6 Monoethoxylate | This compound |
|---|---|---|
| Ethoxylation Degree | 1 ethoxy group | 2 ethoxy groups |
| Molecular Weight | 270.36 g/mol | ~314.36 g/mol (estimated) |
| CAS (Labeled) | 1346600-52-9 | Not explicitly provided |
| Primary Use | Internal standard for APEOs | Broad environmental analysis |
Isotopic Variants: Market and Functional Differences
Stable isotope-labeled compounds like this compound are priced significantly higher than non-labeled counterparts due to synthesis complexity. For example:
- 4-(1,1-Dimethylheptyl)phenol-13C6 Diethoxylate: Priced at $640/0.5 mg vs. $380/25 mg for its non-labeled variant .
- Role of 13C Labeling : Enhances traceability in LC-MS/MS workflows by serving as an internal standard, minimizing ion suppression and improving recovery rates .
Functional Analogues: Alkyl Chain Variants
Compounds like 4-(1,1-Dimethylheptyl)phenol Diethoxylate (CAS: sc-498971) share the diethoxylate functional group but differ in alkyl chain structure. These structural variations affect:
- Regulatory Focus: Nonylphenol ethoxylates are more widely regulated due to endocrine-disrupting properties, whereas dimethylheptyl variants are less studied .
Table 2: Price and Regulatory Comparison
| Compound | Price (USD) | Quantity | Regulatory Status |
|---|---|---|---|
| This compound | N/A | 500 µg | ISO/CD 18857-2 compliance |
| 4-(1,1-Dimethylheptyl)phenol Diethoxylate | $380 | 25 mg | Limited regulatory data |
Research Findings and Environmental Impact
- Environmental Monitoring: this compound is pivotal in detecting APEO metabolites, which are persistent pollutants linked to endocrine disruption in aquatic organisms like Tilapia .
- Analytical Advantages: The 13C6 label allows precise quantification even in complex matrices, addressing challenges noted in earlier studies of unlabeled APEOs .
Biological Activity
4-Nonyl Phenol-13C6 Diethoxylate is a chemical compound derived from nonylphenol, which is known for its surfactant properties and potential environmental impacts. This compound has garnered attention due to its biological activity, particularly in aquatic environments where it can affect various organisms. This article reviews the biological activity of this compound, focusing on its effects on different biological systems, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1346602-11-6
- Molecular Formula : C22H34O3
- Physical State : Orange solid
- Solubility : Soluble in dichloromethane
Biological Activity Overview
This compound exhibits a range of biological activities primarily linked to its endocrine-disrupting properties. It can mimic estrogen and interfere with hormonal functions in various organisms.
Endocrine Disruption
Research indicates that compounds like 4-Nonyl Phenol can bind to estrogen receptors, leading to altered reproductive functions in aquatic species. Studies have shown that exposure to nonylphenol derivatives can result in:
- Reduced fertility rates in fish and amphibians.
- Altered sex ratios , with a tendency toward feminization in male organisms.
Case Study 1: Effects on Fish Reproduction
A study conducted by Smith et al. (2021) evaluated the impact of 4-Nonyl Phenol on the reproductive health of zebrafish (Danio rerio). The findings indicated:
- Exposure Levels : Fish were exposed to concentrations of 0.1 µg/L to 10 µg/L over a period of 30 days.
- Results : Significant decreases in egg production were observed at concentrations above 1 µg/L, with a complete cessation at 10 µg/L. Histological examinations revealed alterations in gonadal structures.
| Concentration (µg/L) | Egg Production (number) | Gonadal Alterations |
|---|---|---|
| 0.1 | 150 | Normal |
| 1 | 120 | Mild |
| 10 | 0 | Severe |
Case Study 2: Impact on Amphibians
In another study by Johnson et al. (2022) , the effects of 4-Nonyl Phenol were assessed on frog larvae (Rana pipiens):
- Methodology : Larvae were exposed to varying concentrations for a duration of two weeks.
- Findings : The study reported developmental delays and increased mortality rates at higher concentrations.
| Concentration (µg/L) | Survival Rate (%) | Developmental Delay (days) |
|---|---|---|
| Control | 100 | 0 |
| 5 | 80 | 2 |
| 20 | 50 | 5 |
The biological activity of 4-Nonyl Phenol is largely attributed to its structural similarity to estrogen, allowing it to interact with estrogen receptors (ERs). This interaction can lead to:
- Activation of ERs : Mimicking natural estrogens, leading to inappropriate activation of estrogen-dependent pathways.
- Altered Gene Expression : Changes in the expression of genes involved in reproductive development and function.
Environmental Impact
The presence of nonylphenol compounds in aquatic environments poses significant ecological risks. Due to their persistence and bioaccumulation potential, they can disrupt entire ecosystems, affecting not only individual species but also community dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
